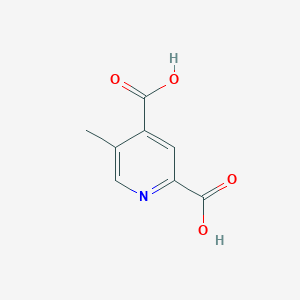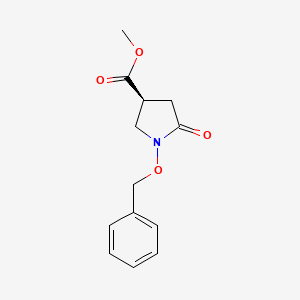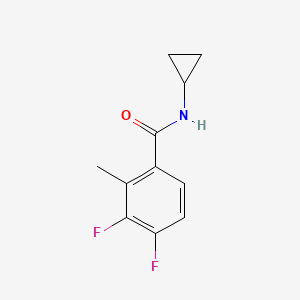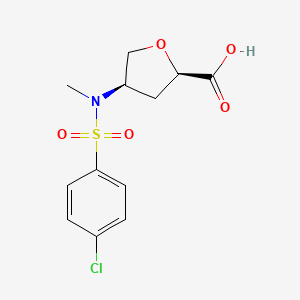
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid is a synthetic organic compound characterized by its tetrahydrofuran ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of the tetrahydrofuran derivative with 4-chloro-N-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.
Industry: It may have applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, which could be a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Shares the sulfonamide group but lacks the tetrahydrofuran ring.
Tetrahydrofuran-2-carboxylic acid: Contains the tetrahydrofuran ring but lacks the sulfonamide group.
N-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the chloro and tetrahydrofuran components.
Uniqueness
(2R,4R)-4-(4-Chloro-N-methylphenylsulfonamido)tetrahydrofuran-2-carboxylic acid is unique due to the combination of its tetrahydrofuran ring, sulfonamide group, and chloro substituent. This unique structure may confer specific properties and reactivity that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C12H14ClNO5S |
|---|---|
Molecular Weight |
319.76 g/mol |
IUPAC Name |
(2R,4R)-4-[(4-chlorophenyl)sulfonyl-methylamino]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO5S/c1-14(9-6-11(12(15)16)19-7-9)20(17,18)10-4-2-8(13)3-5-10/h2-5,9,11H,6-7H2,1H3,(H,15,16)/t9-,11-/m1/s1 |
InChI Key |
BNDODUJKBZUSHP-MWLCHTKSSA-N |
Isomeric SMILES |
CN([C@@H]1C[C@@H](OC1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CN(C1CC(OC1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




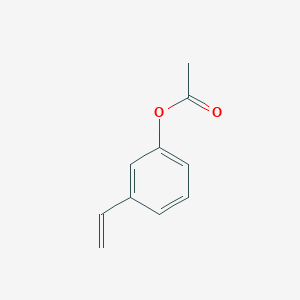

![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
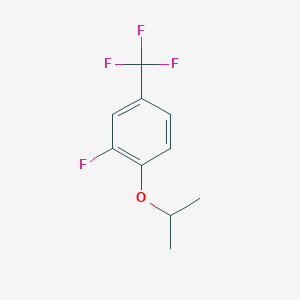
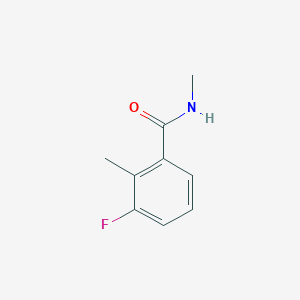
![3-Diethoxyphosphoryl-1-[(4-methoxyphenyl)methyl]-5,5-dimethyl-pyrrolidin-2-one](/img/structure/B14030084.png)

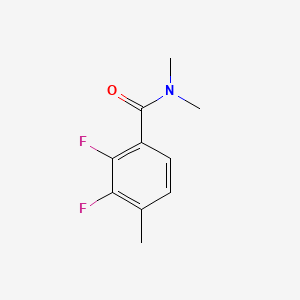
![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
